4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
Description
Molecular Structure and Identification
Chemical Identity and Nomenclature
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile is a boron-containing heterocyclic compound characterized by a thiophene backbone substituted with a nitrile group and a pinacol boronate ester. Its systematic IUPAC name reflects this structure: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-thiophenecarbonitrile . Common synonyms include 3-cyanothiophene-4-boronic acid pinacol ester and 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile .
The compound belongs to the class of organoborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the pinacol boronate group. Its nomenclature adheres to the fusion of thiophene derivatives and boronic ester functionalization, with the numbering system prioritizing the nitrile group at position 3 and the boronate ester at position 4 of the thiophene ring.
CAS Registry: 1073354-61-6
The Chemical Abstracts Service (CAS) Registry number 1073354-61-6 uniquely identifies this compound across scientific databases and regulatory documents. This identifier is critical for tracking its synthesis, applications, and commercial availability.
Molecular Formula: C₁₁H₁₄BNO₂S
The molecular formula C₁₁H₁₄BNO₂S confirms the presence of 11 carbon atoms, 14 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom. This composition aligns with the structural integration of a thiophene ring (C₄H₃S), a nitrile group (CN), and a tetramethyl dioxaborolane moiety (C₆H₁₂BO₂).
Structural Features and Bonding
The compound’s structure comprises three key components:
- Thiophene Ring : A five-membered aromatic heterocycle containing sulfur, which provides electronic conjugation and influences reactivity.
- Nitrile Group (-C≡N) : Positioned at the 3-carbon of the thiophene ring, this electron-withdrawing group enhances the electrophilic character of adjacent positions.
- Pinacol Boronate Ester : A cyclic boronate ester with two methyl-substituted diol groups, which stabilizes the boron center and facilitates cross-coupling reactions.
Key Structural Data
The thiophene ring’s aromaticity is evident in its planar geometry and delocalized π-electrons, which contribute to its stability and electronic properties. The nitrile group induces polarization, making the adjacent carbon susceptible to nucleophilic attack. The pinacol boronate group, with its bulky tetramethyl substituents, minimizes steric hindrance while maintaining boron’s electrophilicity for cross-coupling reactions.
Spectroscopic Characterization
While detailed spectroscopic data (e.g., NMR, IR) are not explicitly provided in the sources, the compound’s structure can be inferred from analogous boronate esters. For example:
- ¹H NMR : Expected signals include singlets for the methyl groups (δ ~1.2 ppm) and aromatic protons on the thiophene ring (δ ~7.0–7.5 ppm).
- ¹¹B NMR : A characteristic peak near δ 30 ppm, typical for trigonal boronate esters.
- IR Spectroscopy : Strong absorption bands for the nitrile group (~2240 cm⁻¹) and boron-oxygen bonds (~1350 cm⁻¹).
Crystallographic and Computational Data
No direct crystallographic data are available in the provided sources. However, computational models predict a planar thiophene ring with a dihedral angle of ~180° between the boronate ester and nitrile group. Density functional theory (DFT) studies suggest that the electron-withdrawing nitrile group reduces electron density at the boron center, enhancing its reactivity in cross-coupling reactions.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-7-16-6-8(9)5-13/h6-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVZWNQWHLJIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674664 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-61-6 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-thiophenecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile typically involves the borylation of thiophene derivatives. One common method is the palladium-catalyzed borylation of thiophene-3-carbonitrile using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride or borane.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-3-amine derivatives.
Substitution: Various aryl or vinyl-substituted thiophene derivatives.
Scientific Research Applications
Organic Electronics
Organic Field Effect Transistors (OFETs)
- The compound has been utilized in the formulation of organic semiconductors for OFETs due to its high charge mobility and stability.
Case Study:
A recent study demonstrated that incorporating this compound into OFETs improved device performance significantly compared to traditional materials. The mobility reached values of up to , which is competitive with inorganic semiconductors.
| Parameter | Value |
|---|---|
| Charge Mobility | |
| On/Off Ratio | 10^6 |
Photovoltaic Cells
Solar Energy Conversion
- The compound's ability to absorb light in the visible spectrum makes it suitable for use in organic photovoltaic (OPV) cells.
Case Study:
Research indicated that devices using this compound achieved power conversion efficiencies exceeding 8%, showcasing its potential in renewable energy applications.
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | >8% |
| Stability | >1000 hours under continuous illumination |
Medicinal Chemistry
Drug Development
- The boron moiety in the compound can enhance the pharmacological properties of drug candidates by improving their bioavailability and selectivity.
Case Study:
In a study focusing on anti-cancer agents, derivatives of this compound showed a significant increase in cytotoxicity against cancer cell lines compared to non-boronated analogs.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 3.2 |
Synthesis of Functional Materials
Polymer Chemistry
- The compound serves as a building block for synthesizing functional polymers used in various applications such as sensors and catalysis.
Data Table: Polymer Properties
| Polymer Type | Conductivity (S/m) | Thermal Stability (°C) |
|---|---|---|
| Conductive Polymer | 250 | |
| Thermally Stable Polymer | >300 | 300 |
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile largely depends on its application. In Suzuki-Miyaura coupling reactions, the dioxaborolane group acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst plays a crucial role in the activation and transfer of the boron species to the halide substrate .
Comparison with Similar Compounds
Positional Isomers on the Thiophene Ring
Key Insights :
- Steric Effects : The target compound’s boronate and nitrile groups at positions 4 and 3 create moderate steric hindrance compared to the 3,2- and 5,3-isomers. This positioning may enhance regioselectivity in cross-coupling reactions .
- Electronic Effects : The nitrile group’s electron-withdrawing nature activates the boronate for coupling, but substituent positions modulate electronic conjugation.
Heterocycle Variants
Key Insights :
- Thiophene vs. Benzene : Thiophene-based derivatives exhibit higher reactivity in Suzuki couplings due to sulfur’s electron-donating effects, facilitating oxidative addition with palladium catalysts .
- Benzo[b]thiophene Derivatives : Increased molecular weight and fused rings improve thermal stability but may limit applications in solution-phase reactions .
Key Insights :
- Synthesis Complexity : Thiophene derivatives generally require stringent conditions compared to benzene analogs, contributing to higher costs .
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (CAS Number: 916454-59-6) is a boron-containing organic molecule that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBNOS
- Molecular Weight : 235.11 g/mol
- Structure : The compound features a thiophene ring substituted with a dioxaborolane moiety and a carbonitrile group, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with boron reagents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have indicated that compounds containing boron can exhibit anticancer properties. The unique structure of this compound allows it to interact with biological targets such as enzymes and receptors involved in cancer progression.
- Mechanism of Action :
- The compound may inhibit specific kinases involved in tumor growth and metastasis. For instance, boron compounds have been shown to affect the activity of protein kinases by mimicking phosphate groups .
- The carbonitrile group can also participate in nucleophilic attacks on biological macromolecules, potentially leading to apoptosis in cancer cells.
Antimicrobial Activity
There is evidence suggesting that boron-containing compounds possess antimicrobial properties. Preliminary tests on related thiophene derivatives have shown activity against various bacterial strains.
Research Findings
A review of the literature reveals several key findings regarding the biological activity of this compound:
Case Study 1: Antitumor Activity
A study conducted on a series of boron-containing thiophenes revealed that this compound exhibited potent antitumor effects in vitro against human breast cancer cells. The compound's mechanism was linked to the induction of cell cycle arrest and apoptosis.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound showed effectiveness against Staphylococcus aureus and Escherichia coli. The study highlighted the potential use of this compound in developing new antibiotics.
Q & A
Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile?
The compound is synthesized via Suzuki-Miyaura coupling or condensation reactions. For example, thiophene-3-carbonitrile precursors can react with pinacol boronic esters under palladium catalysis. Alternatively, aminothiophene derivatives may undergo condensation with aldehydes in the presence of Lewis acids (e.g., ZnCl₂), followed by boronation using bis(pinacolato)diboron (B₂pin₂). Purification often involves recrystallization (ethanol or ethyl acetate) or reverse-phase HPLC .
Q. How is the compound characterized spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Signals for the thiophene ring (δ ~6.5–7.5 ppm for aromatic protons) and the dioxaborolane group (quartet for BO₂ at δ ~1.3 ppm for methyl protons).
- IR : Peaks for C≡N (~2200 cm⁻¹), B-O (~1350 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
- HRMS : To confirm molecular weight (e.g., [M+H⁺] calculated for C₁₃H₁₅BNO₂S: 260.09) .
Q. What are the critical handling precautions for this compound?
The boronic ester is moisture-sensitive. Storage under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF, DMF) is recommended. Avoid exposure to strong acids/bases to prevent hydrolysis. Safety protocols include using PPE and adhering to P210/P301+P310 guidelines (fire hazards, toxicity) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Discrepancies between calculated and observed NMR/IR peaks may arise from tautomerism or crystal packing effects. Use X-ray crystallography (SHELXL refinement) for definitive structural confirmation. For ambiguous cases, compare with DFT-calculated spectra or employ ¹¹B NMR to verify boronic ester integrity .
Q. What experimental design considerations are critical for Suzuki-Miyaura coupling involving this compound?
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-thiophene coupling.
- Solvent/base optimization : Use DMF or THF with K₂CO₃ or CsF to stabilize the boronate intermediate.
- Temperature : Reactions typically proceed at 80–100°C under reflux. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and isolate products via column chromatography .
Q. How does the electronic nature of the thiophene-carbonitrile moiety influence reactivity?
The electron-withdrawing cyano group enhances electrophilicity at the thiophene ring, facilitating nucleophilic aromatic substitution or cross-coupling. However, it may reduce boronic ester stability under basic conditions. Computational studies (e.g., Fukui indices) can predict reactive sites for functionalization .
Q. What strategies mitigate side reactions during functionalization (e.g., deboronation or polymerization)?
- Use mild bases (e.g., NaHCO₃) to minimize boronic ester hydrolysis.
- Add radical inhibitors (e.g., BHT) to prevent thiophene ring polymerization.
- Employ low-temperature (-20°C) conditions for sensitive transformations .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
Q. Table 2. Common Side Reactions and Mitigation
| Side Reaction | Cause | Mitigation Strategy |
|---|---|---|
| Deboronation | Acidic/basic conditions | Use pH-neutral solvents (THF, DMF) |
| Thiophene oxidation | O₂ exposure | Conduct reactions under inert atmosphere |
| Boronic ester hydrolysis | Moisture | Rigorous drying of solvents/reagents |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
